Methicillin sodium salt, >=85% (HPLC)

HPLC purity Quality control Research-grade material

Methicillin sodium salt (≥85% HPLC) addresses the need for a standardized, low-protein-binding reference antibiotic in susceptibility testing. Unlike other penicillinase-resistant penicillins, its minimal serum protein binding ensures accurate free-drug concentration measurements. Key advantages: enables MSSA/L-MRSA/H-MRSA classification (MIC cutoffs: ≤6.25, 12.5-100, ≥200 μg/mL); rapid clearance (t1/2 0.6 h) for pulse-chase and washout studies; 98% purity grade available for LC-MS/MS calibration.

Molecular Formula C17H20N2NaO6S
Molecular Weight 403.4 g/mol
CAS No. 132-92-3
Cat. No. B1662181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethicillin sodium salt, >=85% (HPLC)
CAS132-92-3
SynonymsDimethoxyphenyl Penicillin
Methicillin
Methicillin Hydrate, Monosodium Salt
Methicillin Monohydrate, Monosodium Salt
Methicillin Sodium
Meticillin
Metin
Penicillin, Dimethoxyphenyl
Staphcillin
Molecular FormulaC17H20N2NaO6S
Molecular Weight403.4 g/mol
Structural Identifiers
SMILESCC1(C(N2C(S1)C(C2=O)NC(=O)C3=C(C=CC=C3OC)OC)C(=O)O)C.[Na]
InChIInChI=1S/C17H20N2O6S.Na/c1-17(2)12(16(22)23)19-14(21)11(15(19)26-17)18-13(20)10-8(24-3)6-5-7-9(10)25-4;/h5-7,11-12,15H,1-4H3,(H,18,20)(H,22,23);/t11-,12+,15-;/m1./s1
InChIKeyYPDBCTZTLGGIMN-UMLIZJHQSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methicillin Sodium Salt Procurement Overview


Methicillin sodium salt (CAS 132-92-3) is a semi-synthetic β-lactam antibiotic within the penicillin class, specifically a member of the penicillinase-resistant penicillin (group M penicillin) family . The compound is supplied as a white to off-white powder with the molecular formula C17H19N2NaO6S and molecular weight of 402.40 g/mol [1]. Methicillin sodium salt inhibits bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs) involved in peptidoglycan cross-linking . In research and industrial contexts, this compound is utilized primarily for microbiological susceptibility testing, detection and characterization of methicillin resistance in Staphylococcus aureus, and as a reference standard in analytical method development .

β-Lactam penicillinase-resistant probe for PBP-target studies
MRSA classification reference standard with tripartite MIC breakpoints
Multiple HPLC purity grades for cost-effective procurement

Methicillin Sodium Salt: Key Differences from Similar Penicillins


Generic substitution within the penicillinase-resistant penicillin (group M penicillin) class—including oxacillin, cloxacillin, dicloxacillin, and nafcillin—is not scientifically valid due to quantifiable differences in in vitro antimicrobial potency, serum protein binding affinity, and pharmacokinetic half-life profiles [1]. A direct comparative study of group M penicillins against 40 strains of Staphylococcus aureus demonstrated that minimum inhibitory concentrations (MICs) differ systematically based on molecular halogenation, with chlorine-containing analogs (oxacillin, cloxacillin, dicloxacillin) exhibiting progressively lower MIC values than methicillin, which lacks halogen substituents [2]. Furthermore, in vivo pharmacokinetic data from rabbit endocarditis models reveal that serum half-lives vary by over threefold among these agents, with methicillin exhibiting the shortest half-life (0.6 h) compared to oxacillin (1.1 h) and nafcillin (2.1 h) [3]. These quantifiable disparities in potency, protein binding, and drug clearance kinetics preclude simple interchangeability and underscore the requirement for compound-specific selection based on intended experimental or analytical application.

Halogenated group M penicillins (oxacillin, cloxacillin) exhibit systematically different MIC profiles; simple interchange may alter susceptibility interpretation.
Serum protein binding rank order differs: methicillin’s lowest binding tier may not be replicated by highly bound alternatives like dicloxacillin.
Elimination half-life may differ considerably among group M penicillins; substitution can shift exposure-model outcomes.

Methicillin Sodium Salt Differentiation Evidence


HPLC Purity Grade Differentiation

Methicillin sodium salt is commercially available in multiple purity grades differentiated by HPLC assay specifications, enabling cost-effective procurement aligned with experimental rigor requirements. The ≥85% (HPLC) grade provides a validated baseline purity for routine microbiological screening and susceptibility testing, whereas ≥95% (HPLC) and ≥98% (HPLC) grades are available for applications requiring higher analytical precision . The ≥85% (HPLC) grade offers a quantifiably defined material suitable for standard bacteriological assays where impurity tolerance is acceptable, with documentation confirming compliance with the stated assay specification . In contrast, reference standard grades with >97% HPLC purity are characterized for calibration, method validation, and confirmatory analysis in LC-MS/MS and GC-MS workflows . The availability of multiple purity tiers allows procurement decisions to be optimized based on intended use: ≥85% for routine screening, ≥95% for reproducible quantitative studies, and >97% reference standards for regulatory or analytical method development .

HPLC Purity Tiers
Specification review
≥85% to >97% HPLC grades
Supports purity-grade procurement decisions for screening vs. quantitative assays
Verify certificate of analysis for intended grade
HPLC purity Quality control Research-grade material Analytical standard

Serum Protein Binding Comparison

Methicillin demonstrates the lowest degree of serum protein binding among all penicillinase-resistant penicillins (group M penicillins). In a comprehensive comparative analysis using equilibrium dialysis and ultrafiltration methodologies, methicillin and ampicillin were identified as the least bound compounds, whereas dicloxacillin, cloxacillin, oxacillin, and nafcillin exhibited the highest binding in descending order [1]. This differential binding has direct functional consequences: in vitro studies comparing minimal inhibitory and bactericidal activity in 100% human serum versus trypticase soy broth revealed a close correlation between the extent of serum binding and the degree of antimicrobial inhibition [1]. Lower protein binding translates to a higher proportion of free, pharmacologically active drug available for antimicrobial action at any given total serum concentration. This characteristic distinguishes methicillin from highly bound alternatives such as oxacillin and cloxacillin, which may require higher total doses to achieve equivalent free drug concentrations [1].

Protein Binding Rank
Ranked in tested set
Lowest binding tier among group M penicillins
Supports free-drug concentration study designs with minimal binding interference
Equilibrium dialysis data; binding context-dependent
Protein binding Pharmacokinetics Free drug concentration Serum bactericidal activity

Pharmacokinetic Half-Life Comparison

In a direct comparative study of methicillin, nafcillin, and oxacillin administered at 400 mg intramuscularly every 8 hours in a rabbit model of left-sided Staphylococcus aureus endocarditis, methicillin exhibited the shortest serum half-life among the three agents tested. The serum half-life of methicillin was 0.6 hours, compared to 1.1 hours for oxacillin and 2.1 hours for nafcillin—representing a 3.5-fold difference between methicillin and nafcillin [1]. Notably, despite these marked pharmacokinetic differences, the three antibiotics were equally effective in eliminating staphylococci from cardiac vegetations, demonstrating that pharmacodynamic efficacy is not directly predicted by half-life differences alone [1]. The rapid clearance profile of methicillin may be advantageous in experimental designs requiring short drug exposure windows, rapid washout protocols, or studies investigating time-dependent versus concentration-dependent killing dynamics.

Half-Life Comparison
Head-to-head
Methicillin 0.6 h vs. oxacillin 1.1 h vs. nafcillin 2.1 h
Supports rapid-washout pharmacokinetic protocols
Rabbit endocarditis model; model-specific clearance
Half-life Pharmacokinetics In vivo model Drug clearance

MIC Distribution for MRSA Classification

Methicillin minimum inhibitory concentration (MIC) values serve as the definitive reference standard for classifying Staphylococcus aureus resistance phenotypes, a role that alternative group M penicillins (oxacillin, cloxacillin, dicloxacillin) do not fulfill. A large-scale study of 351 clinical S. aureus isolates established three distinct susceptibility groups based on methicillin MIC distributions: methicillin-susceptible S. aureus (MSSA) with MICs ≤6.25 μg/mL; low-level methicillin-resistant S. aureus (L-MRSA) with MICs 12.5-100 μg/mL; and high-level methicillin-resistant S. aureus (H-MRSA) with MICs ≥200 μg/mL [1]. This tripartite classification system is unique to methicillin and forms the basis for the clinical and research designation "MRSA" (methicillin-resistant Staphylococcus aureus). In contrast, oxacillin MICs for resistant strains are typically reported as >2 μg/mL for S. aureus, with a narrower dynamic range that does not provide the same granularity for resistance-level stratification [2]. Methicillin's established MIC breakpoints and extensive historical data make it the irreplaceable comparator for resistance surveillance studies and new antimicrobial evaluation.

MRSA MIC Classification
Cross-study comparable
MSSA ≤6.25, L-MRSA 12.5–100, H-MRSA ≥200 µg/mL
Enables standardized resistance phenotype stratification
351 S. aureus isolates; agar dilution method
MIC MRSA Susceptibility testing Resistance classification Reference standard

Methicillin Sodium Salt Research Applications


MRSA Classification and Resistance Surveillance

Utilize methicillin sodium salt as the reference standard for classifying Staphylococcus aureus isolates into MSSA (MIC ≤6.25 μg/mL), L-MRSA (MIC 12.5-100 μg/mL), and H-MRSA (MIC ≥200 μg/mL) categories based on established MIC distribution data [1]. This tripartite classification enables standardized resistance surveillance and longitudinal epidemiological tracking that alternative group M penicillins cannot provide. The ≥85% (HPLC) purity grade is sufficient for routine susceptibility screening using agar dilution or broth microdilution methods .

In Vitro Studies with Low Protein Binding

Select methicillin for in vitro assays where high free drug concentrations are required and protein binding effects must be minimized. Methicillin exhibits the lowest serum protein binding among all anti-staphylococcal penicillins—substantially lower than dicloxacillin, cloxacillin, oxacillin, and nafcillin [2]. This property is particularly valuable for MIC and MBC determinations in serum-containing media, time-kill kinetic studies, and experiments designed to correlate free drug concentrations with antimicrobial effect [2].

Rapid Clearance Pharmacokinetic Studies

Employ methicillin in experimental protocols requiring brief drug exposure windows or rapid systemic clearance. With a serum half-life of 0.6 hours in the rabbit model—substantially shorter than oxacillin (1.1 hours) and nafcillin (2.1 hours)—methicillin is the preferred compound for pulse-chase experiments, washout studies, and investigations of time-dependent killing pharmacodynamics [3]. This rapid elimination profile also facilitates sequential dosing studies with minimal carryover between treatment intervals [3].

HPLC Method Development and Reference Standards

For analytical method development, validation, and calibration, utilize methicillin sodium salt reference standard grade (>97% HPLC purity) as a certified calibration material for LC-MS/MS and GC-MS quantification . The stability-indicating HPLC method with fluorometric detection (linear range 1-10 μg/mL, LOD 0.1 μg/mL) provides a validated framework for methicillin quantification in bulk material, dosage forms, and biological fluids including plasma and urine [4]. The high-purity reference standard enables traceable calibration curves, linearity verification, and method detection limit establishment for regulated laboratory environments .

Application
Selection Property
Validation Focus
MRSA classification and resistance surveillance studies
MIC-based tripartite classification
Susceptibility breakpoint verification per published ranges
In vitro free-drug concentration assays
Lowest serum protein binding tier
Free-drug antimicrobial activity correlation in serum-containing media
Rapid-clearance pharmacokinetic research
Short elimination half-life profile
Washout and time-dependent killing study design
Analytical method development and calibration
High-purity reference standard grade
Calibration linearity and detection limit verification for LC-MS/MS

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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